molecular formula C54H108O2 B13040422 Triacontyl tetracosanoate CAS No. 36283-90-6

Triacontyl tetracosanoate

Cat. No.: B13040422
CAS No.: 36283-90-6
M. Wt: 789.4 g/mol
InChI Key: JFWJJUJNMBUSTI-UHFFFAOYSA-N
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Description

Triacontyl tetracosanoate (CAS 36283-90-6) is a synthetic long-chain fatty acid ester with the molecular formula C 54 H 108 O 2 and a molecular weight of 789.43 g/mol . Also known as myricyl lignocerate or triacontyl lignocerate, this compound is formed from lignoceric acid (tetracosanoic acid) and triacontanol (myricyl alcohol) . This high molecular weight ester is characterized by its high melting point and waxy solid state at room temperature, properties common to compounds of its class. As a long-chain ester, it is of significant research interest in the development and study of advanced materials. Potential research applications include its use as a phase-change material in polymer compositions for thermal energy storage, where its enthalpy of fusion can contribute to heat management capabilities . Its structural similarity to jojoba wax, a common cosmetic ingredient noted for its stability and emollient properties, also suggests potential investigative uses in lipid-based formulations, such as stabilizing W/O (water-in-oil) emulsions or modifying the rheological properties of cosmetic and personal care systems . The product is provided for laboratory and research purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care, referring to the provided Safety Data Sheet for detailed hazard and handling information .

Properties

CAS No.

36283-90-6

Molecular Formula

C54H108O2

Molecular Weight

789.4 g/mol

IUPAC Name

triacontyl tetracosanoate

InChI

InChI=1S/C54H108O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-31-33-35-37-39-41-43-45-47-49-51-53-56-54(55)52-50-48-46-44-42-40-38-36-34-32-24-22-20-18-16-14-12-10-8-6-4-2/h3-53H2,1-2H3

InChI Key

JFWJJUJNMBUSTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Triacontyl Tetracosanoate and General Wax Esters

Enzymatic Mechanisms of Wax Ester Synthesis

The synthesis of wax esters from their acyl-chain precursors is a direct process that relies on two sequential enzymatic reactions. nih.gov First, a fatty acyl-CoA is reduced to a corresponding fatty alcohol. nih.govresearchgate.net Subsequently, a wax synthase enzyme catalyzes the esterification of this fatty alcohol with another fatty acyl-CoA molecule to produce the final wax ester. nih.govresearchgate.net

The initial step in the alcohol-forming pathway of wax ester biosynthesis is the reduction of a fatty acid to a fatty alcohol, a reaction catalyzed by fatty acyl-CoA reductases (FARs). nih.govnih.gov These enzymes utilize reducing equivalents, typically from NAD(P)H, to convert a fatty acyl-CoA into a primary alcohol and Coenzyme A. nih.govnih.gov This conversion is essential for providing the fatty alcohol moiety required for wax ester synthesis. nih.govnih.gov

In some organisms, this reduction occurs in a single step, where a bifunctional FAR directly converts the fatty acyl-CoA to a fatty alcohol. labinsights.nloup.com In others, particularly certain bacteria and plants, it is a two-step process involving two distinct enzymes. labinsights.nlnih.gov An NADPH-dependent fatty acyl-CoA reductase first reduces the fatty acyl-CoA to a fatty aldehyde. labinsights.nlnih.gov This aldehyde is then further reduced to a fatty alcohol by an NADPH-dependent fatty aldehyde reductase. labinsights.nlclinicalresearchnewsonline.com

FAR enzymes are localized to different cellular compartments depending on the organism. In mammals, two identified FAR isozymes, FAR1 and FAR2, are located in the peroxisome. nih.gov In plants, the biosynthesis of wax ester components, including the reduction of very-long-chain fatty acids (VLCFAs), occurs in the endoplasmic reticulum. nih.gov

The final, committing step in wax ester biosynthesis is the esterification of a fatty alcohol with a fatty acyl-CoA, a reaction catalyzed by a wax synthase (WS) (EC 2.3.1.75). nih.gov This acyltransferase transfers the acyl group from an acyl-CoA molecule to the hydroxyl group of a fatty alcohol, forming the characteristic ester bond of a wax ester. nih.govresearchgate.net

A significant class of these enzymes is the bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT or WSD) family. nih.govfrontiersin.org First identified in the bacterium Acinetobacter calcoaceticus, these enzymes can catalyze not only the synthesis of wax esters but also the formation of triacylglycerols (TAGs) by transferring an acyl group to diacylglycerol (DAG). nih.govresearchgate.net Despite this dual capability, many WSD enzymes show a strong preference for wax ester synthesis. For instance, the Arabidopsis WSD1 enzyme exhibits high wax synthase activity but approximately 10-fold lower diacylglycerol acyltransferase activity, indicating its primary function is in wax ester formation. nih.gov The expression of WSD1 in yeast resulted in the accumulation of wax esters but not triacylglycerol. nih.gov These bifunctional enzymes are found in a wide range of organisms, from bacteria to plants. frontiersin.orgnih.gov

The enzymes involved in wax ester synthesis often exhibit broad but distinct substrate specificities, which determine the final composition of the wax esters produced. nih.govnih.gov The properties of a wax ester, such as its melting point and oxidative stability, are dictated by the chain length and degree of unsaturation of its constituent fatty acid and fatty alcohol. nih.goviastate.edu

Fatty Acyl-CoA Reductases (FARs) show clear preferences for fatty acyl-CoA substrates of specific chain lengths. nih.goviastate.edu For example, mammalian FAR1 prefers saturated and unsaturated C16 or C18 fatty acids, while FAR2 shows a preference for saturated C16 or C18 fatty acids. nih.gov In Arabidopsis, different FARs specialize in producing alcohols of varying lengths; FAR3/CER4 is specific for the production of C24:0 to C28:0 fatty alcohols. nih.gov

Wax Synthases (WS) and WSD enzymes also display a wide range of substrate preferences. The jojoba WS can utilize a broad spectrum of saturated and unsaturated acyl-CoAs from C14 to C24, with a preference for C20:1, and shows highest activity with C18:1 alcohol. nih.gov Mouse wax synthase demonstrates the highest activity with C12:0, C14:0, and C16:0 acyl-CoAs when combined with medium-chain alcohols. semanticscholar.org Bacterial WS/DGAT enzymes are noted for their particularly broad substrate range, which has made them targets for biotechnological applications. nih.gov

The combination of FAR and WS specificities in a given tissue or organism ultimately dictates the profile of wax esters synthesized.

Table 1: Substrate Specificities of Selected Wax Ester Biosynthesis Enzymes
EnzymeOrganismPreferred Acyl-CoA SubstratesPreferred Alcohol Substrates
FAR1 (Mouse)Mus musculusC16:0, C18:0, C18:1N/A (Produces alcohols)
FAR2 (Mouse)Mus musculusC16:0, C18:0N/A (Produces alcohols)
FAR3/CER4Arabidopsis thalianaC24:0 to C28:0N/A (Produces alcohols)
Jojoba WSSimmondsia chinensisC14 to C24 (Highest with C20:1)C12 to C24 (Highest with C18:1)
Mouse WSMus musculusC12:0, C14:0, C16:0Medium-chain alcohols (C10-C16)
A. baylyi WSD1Acinetobacter baylyiBroad range (C14-C20)Broad range (C12-C20)

Precursor Metabolism and Pathways

The synthesis of triacontyl tetracosanoate (B1234217) requires the production of its two precursors: tetracosanoic acid and triacontanol (B1677592). These very-long-chain molecules are produced through distinct biosynthetic pathways.

Tetracosanoic acid, also known as lignoceric acid, is a very-long-chain saturated fatty acid (VLCFA) with a 24-carbon backbone. caymanchem.commedchemexpress.comwikipedia.org In biological systems, it is synthesized from shorter-chain fatty acid precursors through the action of fatty acid elongation (FAE) systems. medchemexpress.com This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units, typically from malonyl-CoA, to an existing acyl-CoA chain. nih.gov

Triacontanol, also known as myricyl alcohol or melissyl alcohol, is a 30-carbon saturated primary fatty alcohol (C30H62O). encyclopedia.pubwikipedia.orgacs.org It is a common component of plant cuticular waxes and beeswax. encyclopedia.pubwikipedia.org The biosynthesis of triacontanol follows the alcohol-forming pathway, starting with a very-long-chain fatty acid precursor, specifically triacontanoic acid (C30:0).

Genetic Regulation of Wax Ester Biosynthesis Pathways

The biosynthesis of wax esters, particularly the very-long-chain components that form molecules like triacontyl tetracosanoate, is a highly regulated process at the genetic level. This regulation ensures that the production of these metabolically expensive compounds is coordinated with developmental stages and environmental conditions. In plants, a number of transcription factors have been identified that play crucial roles in controlling the expression of genes involved in the biosynthesis of cuticular waxes, which are rich in very-long-chain fatty acids and their derivatives.

Several families of transcription factors are involved in this regulatory network. The R2R3-MYB transcription factor family is a significant player in the regulation of genes related to the biosynthesis of very-long-chain fatty acids. ijoear.com For instance, in Arabidopsis thaliana, transcription factors such as MYB96, MYB94, MYB30, MYB41, MYB106, and MYB16 have been shown to be involved in the biosynthesis of cuticular waxes. ijoear.com These transcription factors can activate the expression of genes encoding enzymes of the fatty acid elongase complex, such as β-ketoacyl-CoA synthases (KCS), β-ketoacyl-CoA reductases (KCR), β-hydroxyacyl-CoA dehydratases (HCD), and enoyl-CoA reductases (ECR). AtMYB94, for example, is a key transcriptional activator that regulates the expression of wax biosynthetic genes, including WSD1, in response to drought stress. ijoear.com

Another important family of transcription factors is the APETALA2/Ethylene Response Factor (AP2/ERF) family. Members of this family, such as WAX INDUCER1 (WIN1)/SHINE1 (SHN1), are known to regulate the expression of genes involved in cuticle development and wax biosynthesis. Overexpression of these transcription factors often leads to an increase in the total amount of cuticular wax.

The regulation of these biosynthetic pathways is also influenced by environmental signals. For instance, drought, salinity, and abscisic acid (ABA) can induce the expression of certain MYB transcription factors, thereby upregulating the production of cuticular waxes to mitigate water loss. ijoear.com This intricate genetic control allows plants to dynamically alter their surface lipid composition in response to changing environmental challenges.

Transcription Factor Family Examples in Arabidopsis thaliana Key Regulated Genes/Pathways Inducing Signals
R2R3-MYBMYB96, MYB94, MYB30, MYB41, MYB106, MYB16Fatty Acid Elongase (FAE) complex genes (KCS, KCR), WSD1Drought, Salinity, Abscisic Acid (ABA)
APETALA2/Ethylene Response Factor (AP2/ERF)WIN1/SHN1, SHN2, SHN3Cuticle development and wax biosynthesis genesDevelopmental cues, stress
Homeodomain-Leucine Zipper (HD-ZIP) IV-Epidermal cell differentiation and cuticle formationDevelopmental cues

Comparative Analysis of Biosynthetic Routes Across Different Organisms

The biosynthesis of wax esters is a conserved process across a wide range of organisms, from bacteria to plants and animals, serving various functions such as energy storage and surface protection. However, there are notable differences in the enzymes and pathways involved.

In Plants: As previously detailed, wax ester biosynthesis in plants, which would include the pathway for this compound, occurs in the endoplasmic reticulum. The process begins with the elongation of C16-C18 fatty acids into very-long-chain fatty acids (VLCFAs) by the FAE complex. nih.govacademie-sciences.fr These VLCFAs are then either directly used for esterification or are first reduced to fatty alcohols by a fatty acyl-CoA reductase (FAR). The final esterification is catalyzed by a wax synthase, such as the WSD1 enzyme in Arabidopsis, which is a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase. nih.gov

In Bacteria: Many bacteria, including species of Acinetobacter, Marinobacter, and Rhodococcus, can synthesize and accumulate wax esters as intracellular storage compounds. nih.gov The key enzyme in bacterial wax ester synthesis is a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT). researchgate.netresearchgate.net This enzyme is fundamentally different from the primary wax synthases found in eukaryotes. researchgate.net The bacterial pathway utilizes fatty acyl-CoAs from either fatty acid de novo synthesis or from the degradation of hydrocarbons. A fatty acyl-CoA reductase reduces an acyl-CoA to a fatty alcohol, which is then esterified with another acyl-CoA by the WS/DGAT enzyme. nih.gov The substrate specificities of bacterial WS/DGAT enzymes are often broad, allowing for the production of a diverse range of wax esters. nih.gov

In Archaea: For a long time, it was believed that archaea could not synthesize fatty acid-based neutral lipids like wax esters. However, recent studies have shown that some halophilic archaea possess the genetic machinery for wax ester synthesis. oup.com They harbor a homolog of the bacterial wax synthase gene. Interestingly, the synthesis of the fatty alcohol precursor in these archaea is proposed to be catalyzed by an enzyme evolutionarily related to the Class-I 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is typically involved in isoprenoid biosynthesis. oup.com This suggests a distinct evolutionary path for the fatty alcohol production step in this domain of life.

In Euglena: The protist Euglena gracilis is known to produce large amounts of wax esters under anaerobic conditions in a process termed "wax ester fermentation." The biosynthetic pathway in Euglena is unique as it occurs within the mitochondria. Fatty acids are synthesized through a reversal of the β-oxidation pathway, with the exception of the final reduction step. Acetyl-CoA is directly used as a two-carbon donor, bypassing the need for malonyl-CoA and the associated ATP consumption. The resulting fatty acids are then reduced to fatty alcohols, and subsequently esterified to form wax esters.

Organism Group Key Enzymes Subcellular Location Primary Function Unique Features
Plants Fatty Acid Elongase (FAE) complex, Fatty Acyl-CoA Reductase (FAR), Wax Synthase (WSD1)Endoplasmic ReticulumCuticular wax formation for surface protectionProduction of very-long-chain wax esters
Bacteria Bifunctional Wax Ester Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT), Fatty Acyl-CoA ReductaseCytoplasmIntracellular energy and carbon storageBroad substrate specificity of WS/DGAT
Archaea Wax Synthase homolog, HMG-CoA reductase-like Fatty Acyl-CoA ReductaseCytoplasmLikely energy storageUnique fatty alcohol synthesis pathway
Euglena Enzymes of reversed β-oxidation, Fatty Acyl-CoA Reductase, Wax SynthaseMitochondriaAnaerobic energy production (wax ester fermentation)Mitochondrial localization of the pathway

In-depth Analysis of this compound Reveals Limited Specific Research

Wax esters, including this compound, are esters of long-chain fatty acids and long-chain fatty alcohols. They are major constituents of the cuticular waxes of plants and the epicuticle of insects, where they play a crucial role in forming a barrier against uncontrolled water loss and protecting the organism from environmental stressors. While the general functions of cuticular waxes are well-documented, the specific role and quantitative contribution of individual wax esters like this compound are not extensively detailed.

Similarly, wax esters are known to serve as an energy reserve in various organisms. However, research that specifically identifies and quantifies this compound as a significant energy storage molecule is not prominent in the available scientific literature. The ecophysiological significance of this specific compound, which would encompass its role in interactions between organisms and their environment, also remains an area with limited dedicated research.

Due to the absence of specific research findings on this compound, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound. The available information is of a more general nature, pertaining to the broader class of wax esters.

Advanced Analytical Methodologies for the Characterization of Triacontyl Tetracosanoate

Chromatographic Techniques for Separation and Identification

Chromatography, particularly gas chromatography coupled with mass spectrometry, stands as a cornerstone for the analysis of wax esters. The inherent complexity of natural wax samples necessitates high-resolution separation techniques to distinguish between closely related isomers and homologues.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both the qualitative and quantitative analysis of triacontyl tetracosanoate (B1234217). For qualitative identification, the mass spectrometer provides detailed fragmentation patterns upon electron ionization (EI). While the molecular ion of large wax esters may be of low abundance, characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties allow for structural elucidation. For instance, the fragmentation of a wax ester will typically yield ions representing the protonated fatty acid [RCOOH₂]⁺.

Quantitative analysis can be performed by integrating the peak areas from the total ion chromatogram (TIC). Studies have shown a linear relationship between the peak areas in the TIC and the concentration of wax esters, allowing for their quantification. nih.gov However, for accurate quantification, especially in complex matrices, the use of an appropriate internal standard is crucial.

The direct analysis of intact wax esters like triacontyl tetracosanoate requires high-temperature GC-MS methods, as conventional column temperatures (below 330°C) are insufficient to volatilize these large molecules. nih.gov

To analyze low-volatility compounds like this compound, high-temperature capillary gas chromatography is essential. This technique utilizes specialized columns that are stable at elevated temperatures, often up to 400-430°C. nih.gov Columns such as the DB-1 HT fused-silica capillary column are designed for high-temperature applications. nih.gov

A typical analysis involves a programmed temperature ramp to facilitate the separation of a wide range of wax esters that may be present in a sample. For example, a temperature program might start at 120°C and ramp up to 390°C. nih.gov Similarly, the injector and detector must be maintained at high temperatures, for instance, 390°C, to ensure the efficient transfer of the analyte and prevent condensation. nih.gov These high-temperature conditions allow for the successful elution and separation of wax esters with high carbon numbers, including isomers. nih.gov

Table 1: Example High-Temperature GC-MS Parameters for Wax Ester Analysis
ParameterCondition
ColumnDB-1 HT fused-silica capillary (15 m x 0.25 mm, 0.10 μm film thickness)
Injector Temperature390°C
Detector Temperature390°C
Oven Temperature Program120°C to 240°C at 15°C/min, then to 390°C at 8°C/min, hold for 6 min
Carrier GasHelium
Ionization ModeElectron Ionization (EI)
Mass Scan Rangem/z 50–920

A significant challenge in the analysis of wax esters is the quantification of isomers, which are compounds with the same molecular weight but different arrangements of fatty acid and fatty alcohol chains. Single-ion monitoring (SIM) is an effective GC-MS technique to address this. nih.gov In SIM mode, the mass spectrometer is set to detect only specific ions of interest rather than scanning the entire mass range.

For saturated wax esters, a major diagnostic ion corresponds to the protonated acid moiety of the ester. nih.gov By monitoring the abundance of these specific fragment ions, it is possible to differentiate and quantify isomeric wax esters that co-elute or have very similar retention times. nih.gov This method provides a higher sensitivity and specificity for the quantification of individual isomers within a complex mixture.

Derivatization Methods for Enhanced Volatility and Detection (e.g., Silylation, Esterification)

While high-temperature GC-MS allows for the direct analysis of intact wax esters, derivatization can be employed, particularly when analyzing the constituent fatty acids and fatty alcohols after hydrolysis. nih.gov Derivatization chemically modifies the analytes to increase their volatility and improve their chromatographic properties. restek.com

Silylation: This is a common derivatization technique where an active hydrogen in the hydroxyl group of the fatty alcohol or the carboxyl group of the fatty acid is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. restek.com The resulting TMS derivatives are more volatile and less polar, making them more suitable for GC analysis. mdpi.com

Esterification: For the analysis of the fatty acid components, they are often converted to their methyl esters (FAMEs). This is typically achieved through esterification with methanol (B129727) in the presence of a catalyst like boron trifluoride (BF₃) or hydrochloric acid (HCl). nih.gov The resulting FAMEs are more volatile than the free fatty acids and provide excellent stability for quantitative GC analysis.

It is important to note that a key advantage of modern high-temperature GC/MS methods is the ability to analyze wax esters directly, thereby avoiding the time-consuming and potentially complex steps of hydrolysis and derivatization. nih.gov

Complementary Spectroscopic Approaches (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a valuable complementary technique to GC-MS for the characterization of this compound. Both ¹H and ¹³C NMR can provide detailed structural information and are particularly useful for the non-destructive analysis of the bulk sample.

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group in long-chain wax esters has a characteristic chemical shift. researchgate.net Furthermore, the chemical shifts of the carbons in the long alkyl chains can help to confirm the structure and purity of the compound. researchgate.netresearchgate.net

Table 2: Characteristic NMR Chemical Shifts for Wax Esters
NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H-CH₂-O-C=O (from alcohol)~4.0
¹³CC=O (ester carbonyl)~173
¹³C-CH₂-O-C=O (from alcohol)~63

Optimized Extraction and Sample Preparation Protocols for Wax Esters

The effective analysis of this compound is highly dependent on the efficiency of the extraction and sample preparation protocols used to isolate it from its natural matrix, such as plant cuticular waxes.

Solvent Extraction: This is a conventional method for extracting lipophilic compounds like wax esters. Solvents such as hexane (B92381) are commonly used. researchgate.net Accelerated solvent extraction (ASE) is a more advanced technique that uses elevated temperatures and pressures to increase the efficiency and reduce the time and solvent volume required for extraction. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for the purification and fractionation of lipid extracts. For the isolation of wax esters, silica (B1680970) gel or aminopropyl-bonded silica cartridges can be employed. uit.no A common procedure involves dissolving the crude lipid extract in a non-polar solvent like chloroform (B151607) and applying it to the SPE column. The wax esters can then be selectively eluted with a solvent of appropriate polarity, such as heptane (B126788) or a mixture of n-hexane and diethyl ether, separating them from more polar lipids. uit.no

Supercritical Fluid Extraction (SFE): Supercritical CO₂ extraction is a green and efficient alternative to traditional solvent extraction. york.ac.ukslu.se By manipulating the temperature and pressure, the solvating power of supercritical CO₂ can be tuned to selectively extract wax esters from biomass. whiterose.ac.uk This method avoids the use of hazardous organic solvents and leaves no solvent residue, which is advantageous for further processing of the biomass. york.ac.ukslu.se

Biotechnological Production and Synthetic Approaches to Triacontyl Tetracosanoate and Wax Esters

Microbial Production Systems

Microbial systems offer several advantages for wax ester production, including rapid growth rates, amenability to genetic engineering, and the potential for large-scale fermentation. iastate.edu Research has focused on engineering both yeast and bacteria to become efficient cell factories for converting renewable feedstocks into high-value wax esters.

The oleaginous yeast Yarrowia lipolytica is a particularly attractive host for producing oleochemicals due to its natural ability to accumulate high levels of lipids and its well-established genetic toolkit. nih.govresearcher.lifenih.gov Metabolic engineering efforts have successfully harnessed this yeast for the production of very-long-chain wax esters.

A key strategy involves the heterologous expression of genes encoding the two critical enzymes in the wax ester biosynthetic pathway: a fatty acyl-CoA reductase (FAR), which converts fatty acyl-CoAs to fatty alcohols, and a wax synthase (WS), which esterifies a fatty alcohol with another fatty acyl-CoA. iastate.edunih.gov

Researchers have engineered Y. lipolytica to produce very-long-chain fatty acids (VLCFAs) with chain lengths up to C24 by co-expressing fatty acid elongases from various sources. nih.govresearcher.life By integrating genes for both FAR and WS into these VLCFA-producing strains, scientists have achieved significant wax ester production. In one study, engineered Y. lipolytica yielded 95–650 mg/L of wax esters with carbon chain lengths ranging from C32 to C44. nih.govresearcher.lifefigshare.com Further optimization of the central metabolic pathways to increase the precursor supply has also proven effective in enhancing VLCFA and subsequent wax ester biosynthesis. nih.govresearcher.life

Table 1: Wax Ester Production in Engineered Yarrowia lipolytica

Engineering Strategy Wax Ester Titer Key Findings
Genomic integration and expression of WS and FAR in a VLCFA-producing strain 95-650 mg/L Achieved production of wax esters with chain lengths from C32 to C44. nih.govresearcher.life
Scaled-up fermentation in 5 L laboratory bioreactors 2.0 g/L Demonstrated significant increase in production under controlled bioreactor conditions. nih.govresearcher.life
Optimization of central metabolic modules Enhanced biosynthesis Improved the supply of VLCFA precursors for wax ester synthesis. nih.govresearcher.life

Escherichia coli is another popular chassis for metabolic engineering due to its rapid growth and the vast array of available genetic tools. iastate.eduresearchgate.net While not a natural lipid accumulator, E. coli has been successfully engineered to produce and accumulate neutral lipids like wax esters. nih.gov

The biosynthesis of wax esters in recombinant E. coli has been established by co-expressing a fatty alcohol-forming acyl-CoA reductase and a bacterial wax ester synthase. nih.gov For instance, the expression of a bifunctional acyl-coenzyme A reductase from the jojoba plant alongside a wax ester synthase from Acinetobacter baylyi ADP1 led to the production of jojoba-like wax esters. nih.gov When supplemented with oleate, these engineered strains produced wax esters amounting to approximately 1% of the cellular dry weight. nih.govasm.org The produced neutral lipids were observed to accumulate within the cells as intracytoplasmic inclusions. nih.gov

Further work has focused on optimizing expression systems and substrate feeding strategies to improve production rates. In fed-batch fermentations using a 1-L bioreactor, engineered E. coli strains have produced 3.7–4.0 g/L of wax esters within 40 hours. iastate.edunih.gov The primary wax esters produced by engineered E. coli are typically C32, C34, and C36, with a significant portion being unsaturated. nih.gov

Scaling up microbial wax ester production from the laboratory to an industrial scale requires careful optimization of fermentation conditions and substrate use. Key parameters that are controlled in a bioreactor include pH, dissolved oxygen, agitation speed, and nutrient feeding strategies. researchgate.net

A critical factor in boosting productivity and cost-effectiveness is the choice of carbon source. iastate.edu While glucose is a common laboratory substrate, studies have shown that using lipid-based feedstocks like free fatty acids, soybean oil, or even waste cooking oil (WCO) can dramatically increase wax ester yields. iastate.edunih.gov In Y. lipolytica, switching the substrate from glucose to WCO resulted in a 60-fold increase in wax ester production, reaching a titer of 7.6 g/L. iastate.edunih.gov This strategy not only enhances production but also adds value to low-cost waste streams. nih.gov

For E. coli, fed-batch fermentation processes have been developed to achieve high cell densities, which is crucial for maximizing volumetric productivity. nih.gov The optimization of substrate feeding can prevent the accumulation of inhibitory byproducts and ensure a steady supply of precursors for the wax ester biosynthesis pathway. iastate.edu

Plant-Based Production Systems

Metabolic engineering of oilseed crops presents an attractive strategy for the renewable, sustainable, and large-scale production of wax esters. nih.govunivie.ac.at Plants can serve as "green factories," synthesizing and storing high-value lipids directly in their seeds. nih.gov

The foundational approach to producing wax esters in plants involves the introduction of the same key enzymes used in microbial engineering: FAR and WS. nih.govnih.gov The first successful demonstration of wax ester production in a non-wax-storing oilseed plant was achieved in Arabidopsis. nih.gov This proof-of-concept has since been extended to several oilseed crops, including Camelina, Crambe, and carinata. nih.govagrenew.com.au

By co-expressing FAR and WS genes, scientists can divert the flow of fatty acids from their native storage form, triacylglycerols (TAGs), towards wax ester synthesis. agrenew.com.au For example, engineering wax synthesis in Crambe abyssinica was explored by co-expressing FAR and WS genes, leading to the accumulation of wax esters in the seeds. agrenew.com.au Similarly, transgenic tobacco plants expressing a fusion of two bacterial genes encoding a single wax ester-forming enzyme showed an eight-fold increase in total wax ester levels compared to wild-type plants. slu.se

Beyond simply introducing the core biosynthetic enzymes, further strategies are employed to enhance the quantity and tailor the chemical properties of the wax esters produced in crops. nih.gov The composition of the wax esters is determined by the specificities of the WS enzyme and the available pool of fatty acid and fatty alcohol precursors. agrenew.com.aucabidigitallibrary.org

One effective strategy is to modulate the endogenous acyl-CoA pool. This can be achieved by:

Co-expression of Acyl-ACP Thioesterases: Introducing thioesterases with specificities for medium-chain fatty acids can alter the fatty acid profile of the seed, leading to the production of novel, medium-chain wax esters. cabidigitallibrary.org

Increasing Very-Long-Chain Fatty Acids (VLCFAs): Overexpressing genes for fatty acid elongases can increase the pool of VLCFAs (≥ C20), which are precursors for long-chain wax esters like those found in jojoba oil. researchgate.net

Suppressing Competing Pathways: Using RNA interference (RNAi) to suppress genes like FAD2, which encodes an enzyme that desaturates oleic acid, can increase the availability of monounsaturated fatty acid substrates for the wax ester pathway. researchgate.netmdpi.com

In a study on Brassica carinata, transgenic lines harboring genes for FAR and WS produced seed oil containing up to 25% wax esters, with the most abundant species being those derived from C20:1 and C22:1 fatty acids and alcohols. mdpi.com This demonstrates the potential of metabolic engineering to convert an agricultural crop into a dedicated platform for producing high-value industrial oils. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
Triacontyl tetracosanoate (B1234217)
Wax Ester
Fatty Acid
Fatty Alcohol
Fatty Acyl-CoA
Very-Long-Chain Fatty Acid (VLCFA)
Oleic Acid
Erucic Acid
Triacylglycerol (TAG)
Acyl-ACP
Glucose
Glycerol
Acetyl-CoA
Mannitol
Erucic acid
Palmityl oleate
Palmityl palmitoleate
Oleyl oleate
Fatty acid butyl esters
1-butanol

Enzymatic Bioconversion and In Vitro Synthesis

The biotechnological production of wax esters, including triacontyl tetracosanoate, through enzymatic bioconversion and in vitro synthesis, presents a sustainable and highly specific alternative to traditional chemical synthesis methods. These approaches leverage the catalytic efficiency of enzymes, primarily lipases, to facilitate the esterification of fatty acids and fatty alcohols under mild reaction conditions. This section explores the key enzymatic strategies for wax ester production.

Lipase-Catalyzed Esterification for Efficient Wax Ester Production

Lipase-catalyzed esterification is a prominent method for the synthesis of wax esters due to its high efficiency and specificity. tandfonline.com Lipases (triacylglycerol hydrolases) are enzymes that, under low water conditions, can effectively catalyze the formation of ester bonds between a fatty acid (like tetracosanoic acid) and a fatty alcohol (like triacontanol) to produce the corresponding wax ester (this compound). nih.gov This process is an attractive alternative to chemical synthesis, which often requires high temperatures and pressures and can produce unwanted byproducts. oup.com

The efficiency of lipase-catalyzed esterification is influenced by several factors, including the choice of lipase (B570770), the reaction medium, temperature, and the molar ratio of substrates. nih.gov Immobilized lipases are frequently used to enhance stability, activity, and reusability, which is crucial for industrial applications. nih.gov For instance, lipases from Candida antarctica (often immobilized as Novozym 435) and Rhizomucor miehei are commonly employed for their efficacy in synthesizing various wax esters. nih.gov

Research has demonstrated that in solvent-free systems, high conversion rates of over 90% can be achieved by optimizing these reaction parameters. researchgate.net The enzymatic approach allows for the use of a variety of fatty acid and fatty alcohol feedstocks, enabling the production of a wide range of wax esters with specific properties. oup.com

Table 1: Factors Influencing Lipase-Catalyzed Wax Ester Synthesis

ParameterEffect on a Hypothetical this compound SynthesisResearch Findings on General Wax Esters
Enzyme Source The choice of lipase would significantly impact the reaction rate and yield. A lipase with high specificity for long-chain substrates would be ideal.Lipases from Candida and Rhizomucor species are widely used for their high activity in wax ester synthesis. oup.com
Reaction Temperature An optimal temperature would maximize the enzyme's catalytic activity without causing denaturation.Moderate temperatures, typically between 40-60°C, are generally optimal for lipase-catalyzed esterification. researchgate.net
Substrate Molar Ratio An equimolar or slight excess of one substrate may be used to drive the reaction towards product formation.The molar ratio of fatty acid to fatty alcohol can significantly affect the conversion rate, with optimal ratios varying depending on the specific substrates and enzyme. researchgate.net
Water Content Minimal water content is crucial as excess water can promote the reverse reaction of hydrolysis.In organic media, controlling water activity is essential for maximizing esterification and preventing hydrolysis. nih.gov
Immobilization Immobilizing the lipase would allow for easier separation from the product and reuse of the enzyme, making the process more cost-effective.Immobilized lipases generally exhibit enhanced stability and reusability compared to their free counterparts. nih.gov

Integrated Continuous-Flow Biocatalysis for Industrial Applications

For industrial-scale production of wax esters, integrated continuous-flow biocatalysis offers significant advantages over batch processes. This approach combines biocatalytic steps in a continuous operation, which can enhance productivity, improve process control, and reduce operational costs. acs.orgacs.org A continuous-flow system for wax ester production might involve the use of metabolically engineered cells to produce the precursor fatty alcohols, followed by an enzymatic esterification step. acs.orgacs.org

In such a system, a bioreactor containing immobilized cells could be used to continuously produce fatty alcohols from a simple carbon source like glucose. acs.orgacs.org The fatty alcohols can then be extracted in situ and fed into a second reactor containing an immobilized lipase, such as Novozyme 435, for the esterification reaction with a fatty acid. acs.orgacs.org This integration of whole-cell biocatalysis and in vitro enzyme catalysis in a continuous-flow setup allows for a streamlined and efficient production process. acs.orgacs.org

This method has been successfully demonstrated for the production of various wax esters, achieving productivities that are promising for industrial application. acs.orgfigshare.com The use of in-line separation techniques can further enhance the efficiency of the process by continuously removing the product and preventing potential feedback inhibition. acs.orgacs.org

Table 2: Comparison of Batch vs. Continuous-Flow Biocatalysis for Wax Ester Production

FeatureBatch ProcessContinuous-Flow Process
Productivity Generally lower due to downtime between batches.Higher due to continuous operation and potentially enhanced reaction rates. nih.gov
Process Control More challenging to maintain optimal conditions throughout the reaction.Precise control over parameters like temperature, flow rate, and substrate concentration.
Scalability Scaling up can be complex and may not be linear.More straightforward to scale up by increasing the reactor size or running parallel systems.
Downstream Processing Typically involves separation of the product from the biocatalyst and unreacted substrates at the end of the batch.Can be integrated with continuous separation techniques, simplifying downstream processing. acs.orgacs.org
Enzyme Stability The biocatalyst is subjected to the entire reaction cycle, which may lead to deactivation.Can provide a more stable environment for the enzyme, potentially extending its operational lifetime.

Emerging Research Areas and Future Perspectives on Triacontyl Tetracosanoate

Elucidation of Novel Biological Activities and Interactions

Wax esters, including triacontyl tetracosanoate (B1234217), are known to play critical roles in biological systems, serving functions from energy storage to chemical signaling and surface protection. nih.gov While these general functions are established, current research is aimed at uncovering more specific and novel biological activities. The hydrophobic nature of these molecules suggests potential roles in mediating interactions at biological interfaces, such as in the formation of protective barriers in plants and animals.

Future research is expected to focus on the intricate interactions of triacontyl tetracosanoate with other lipids, proteins, and cellular structures. Understanding these interactions could reveal new applications in biomedicine and biomaterials. For instance, the specific properties of long-chain wax esters may be harnessed for the development of novel drug delivery systems or as components of advanced biocompatible materials. Preliminary biological tests on some novel synthetic compounds containing different functional groups have shown potential for fungicidal and plant growth-regulating activities, opening avenues for the exploration of modified wax esters. nih.gov

Advanced Structural Characterization of Natural and Synthetic this compound Variants

The precise characterization of wax esters is crucial for understanding their function and for quality control in industrial applications. The diversity of wax esters is attributed to variations in their alcohol and acyl chains, including length, branching, and the stereochemistry of double bonds. nih.gov Traditional analytical methods often fall short in providing detailed structural information.

To address this, advanced techniques such as ultraviolet photodissociation (UVPD) mass spectrometry are being explored for the detailed structural analysis of wax esters. nih.govbohrium.comdocumentsdelivered.comresearchgate.net This method allows for the precise determination of chain lengths and the localization of double bonds, which is critical for distinguishing between different variants of this compound and other wax esters. nih.govbohrium.comdocumentsdelivered.comresearchgate.net Another powerful technique is electron ionization mass spectrometry, which helps in identifying the structure of the acid and alcohol chains of wax esters. nih.gov These advanced analytical capabilities are essential for characterizing both naturally occurring this compound and novel synthetic variants, paving the way for a deeper understanding of their structure-function relationships.

Analytical Technique Information Obtained Relevance for this compound
Ultraviolet Photodissociation (UVPD) Mass Spectrometry Precise determination of acyl and alcohol chain lengths, localization of double bonds. nih.govbohrium.comdocumentsdelivered.comresearchgate.netEnables detailed structural elucidation of natural and synthetic variants.
Electron Ionization Mass Spectrometry (EI-MS) Structural characterization of the acid and alcohol parts of the molecule. nih.govAids in identifying the specific fatty acid and fatty alcohol components.
Gas Chromatography-Mass Spectrometry (GC/EI-MS) Separation and identification of individual wax ester components in a mixture. nih.govUseful for analyzing the composition of natural wax extracts containing this compound.

Sustainable Biorefinery Applications and Valorization of Biomass Sources (e.g., Cereal Straws)

There is a growing demand for sustainable sources of high-value chemicals to reduce reliance on fossil fuels. nih.gov Plant-based waxes represent a renewable and eco-friendly alternative. petronaftco.com Cereal straws, an abundant agricultural byproduct, have been identified as a potential source of valuable waxes, including long-chain esters like this compound. whiterose.ac.ukresearchgate.net The valorization of such biomass through biorefinery processes is a key area of current research. murdoch.edu.aumdpi.comnih.gov

Research is focused on developing efficient and environmentally friendly extraction technologies, such as supercritical CO2 extraction, to isolate waxes from cereal straw. whiterose.ac.uk The economic feasibility of these processes is a critical consideration, with studies indicating that the cost of straw-derived waxes is currently higher than that of commercial waxes, presenting a challenge for industrial scale-up. whiterose.ac.uk However, ongoing optimization of extraction methods and the potential for co-producing other valuable bioproducts could improve the economic viability of cereal straw biorefineries. murdoch.edu.au The fat and wax components are typically found on the surface of the straw fibers. researchgate.net

Biomass Source Potential for Wax Extraction Key Research Focus
Wheat Straw Contains a variety of high-value wax compounds including wax esters. whiterose.ac.ukOptimization of extraction using green technologies like supercritical CO2. whiterose.ac.uk
Barley Straw A potential source for industrial-scale wax production. whiterose.ac.ukScale-up of extraction processes and economic assessment. whiterose.ac.uk
Oat Straw Identified as a promising raw material for wax extraction. whiterose.ac.ukCharacterization of extracted waxes and their physical properties. whiterose.ac.uk

Precision Engineering of Wax Ester Profiles for Tailored Biotechnological Applications

Metabolic engineering of plants and microorganisms offers a promising avenue for the sustainable production of wax esters with specific, tailored properties for various industrial applications, including lubricants, cosmetics, and pharmaceuticals. nih.govunivie.ac.at This approach involves the heterologous expression of genes encoding enzymes of the wax ester biosynthetic pathway. researchgate.net

The key enzymes in this pathway are fatty acyl reductases (FARs), which reduce fatty acids to fatty alcohols, and wax synthases (WS), which esterify the fatty alcohols with fatty acids. nih.govresearchgate.net By selecting enzymes with specific substrate preferences and modulating the available fatty acid pools, it is possible to produce wax esters with desired chain lengths and degrees of saturation. nih.govunivie.ac.at For example, research has demonstrated the production of wax esters of different compositions by engineering the leaf chloroplast metabolism in Nicotiana benthamiana. nih.gov The functional characterization of wax biosynthetic enzymes in transgenic plants has opened up the possibility of producing tailored wax esters. researchgate.net This precision engineering approach could be applied to produce high-purity this compound or other specific wax esters for high-value applications. slu.selu.se

Unraveling Biochemical and Genetic Redundancy in Plant Wax Ester Biosynthesis Pathways

The biosynthesis of wax esters in plants is a complex process involving multiple enzyme families. nih.gov In addition to the well-characterized wax synthase (WS) enzymes, another family of bifunctional enzymes known as wax synthase/acyl-CoA:diacylglycerol acyltransferase (WSD) also contributes to wax ester production. nih.gov The coexistence of these two enzyme classes suggests a degree of biochemical and genetic redundancy in the pathway.

Current research is focused on understanding the specific roles and substrate specificities of these different enzymes. nih.goviastate.edu Heterologous expression systems are being used to characterize the functions of individual WS and WSD enzymes. nih.gov Unraveling this redundancy is crucial for the effective metabolic engineering of plants for wax ester production. A clearer understanding of the contributions of each enzyme will allow for more precise manipulation of the biosynthetic pathway to achieve high yields of desired wax esters like this compound. iastate.edu

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